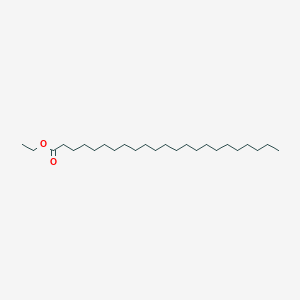

Ethyl tricosanoate

Description

Properties

IUPAC Name |

ethyl tricosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGDXLFVAIKCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171336 | |

| Record name | Ethyl tricosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18281-07-7 | |

| Record name | Tricosanoic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18281-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tricosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl tricosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl Tricosanoate: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of ethyl tricosanoate, covering its fundamental molecular properties, applications in analytical chemistry, and detailed experimental protocols.

Core Molecular and Physical Properties

This compound is a saturated fatty acid ethyl ester. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C25H50O2 | [1][2] |

| Molecular Weight | 382.66 g/mol | [2][3] |

| Alternate Names | Tricosanoic acid, ethyl ester | [4] |

| CAS Number | 18281-07-7 | |

| Physical Form | Powder | |

| Purity | ≥98% |

Analytical Applications in Lipidomics

This compound serves as a valuable internal standard in analytical chemistry, particularly in the field of lipidomics for the quantification of fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs) by gas chromatography (GC). Its utility as an internal standard is attributed to several key characteristics: it is not naturally present in most biological samples, possesses chemical stability, and exhibits similar behavior to the analytes of interest during extraction and analysis.

The use of an internal standard like this compound is crucial for achieving high accuracy and precision in quantitative analysis. It helps to correct for variations in sample injection volume, detector response, and potential sample loss during the preparation stages.

Experimental Protocols

Quantification of Fatty Acid Ethyl Esters (FAEEs) using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of FAEEs in a biological matrix (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

1. Preparation of Standard Solutions:

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target FAEEs in the same solvent. Add a constant amount of the this compound internal standard stock solution to each calibration standard to achieve a consistent final concentration.

2. Sample Preparation (Lipid Extraction):

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of the this compound internal standard solution.

-

Perform lipid extraction using a standard method such as a modified Folch or Bligh-Dyer procedure. A common approach involves the addition of methanol and methyl tert-butyl ether (MTBE) to precipitate proteins and extract lipids.

-

After phase separation, carefully collect the upper organic phase which contains the lipids and the internal standard.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a known volume of a suitable solvent for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is typically suitable.

-

Injector: Use a splitless injection at a temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An example program could be: initial temperature of 70°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes. This program should be optimized based on the specific analytes and instrument.

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Full scan (e.g., m/z 50-600) and/or Selected Ion Monitoring (SIM) for the target analytes and this compound.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of each FAEE analyte to the peak area of the internal standard (this compound) against the concentration of the FAEE analyte in the calibration standards.

-

Determine the concentration of the FAEEs in the unknown samples by calculating their peak area ratios to the internal standard and interpolating from the calibration curve.

Workflow for Lipid Analysis using this compound as an Internal Standard

The following diagram illustrates the general workflow for the quantification of fatty acid ethyl esters in a biological sample using this compound as an internal standard.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Tricosanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl tricosanoate (C₂₅H₅₀O₂) is the ethyl ester of the saturated 23-carbon fatty acid, tricosanoic acid. As a long-chain fatty acid ester, it serves as a valuable standard in lipid analysis and holds potential applications in various industrial and research fields, including cosmetics and specialty chemicals.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of key workflows to support research and development activities.

Core Chemical and Physical Properties

This compound is a wax-like solid at room temperature, characterized by its long aliphatic chain which dictates its physical properties such as low water solubility and high boiling point.[3][4] It is synthesized for research purposes and is not reported to be found in nature.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative physicochemical data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | Tricosanoic acid, ethyl ester | |

| CAS Number | 18281-07-7 | |

| Molecular Formula | C₂₅H₅₀O₂ | |

| Molecular Weight | 382.66 g/mol | |

| Appearance | Powder / Solid | |

| Boiling Point | 396.49 °C (estimated) at 760 mmHg | |

| Flash Point | 184.20 °C (estimated) | |

| Solubility | In water: 1.116 x 10⁻⁶ mg/L at 25°C (est.) | |

| Soluble in chloroform and other organic solvents. | ||

| logP (o/w) | 11.485 (estimated) | |

| 11.6 (computed) | ||

| Storage Temperature | Room temperature |

Data Presentation: Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The following tables outline the expected chemical shifts for ¹H NMR and ¹³C NMR and characteristic absorption bands for IR spectroscopy, based on typical values for long-chain aliphatic esters.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.28 | Triplet | 2H | -CH₂ -C=O |

| ~1.63 | Multiplet | 2H | -CH₂ -CH₂-C=O |

| ~1.25 | Broad Singlet | ~40H | -(CH₂ )₂₀- in acyl chain |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~0.88 | Triplet | 3H | Terminal CH₃ of acyl chain |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~173.9 | Ester C =O |

| ~60.1 | -O-CH₂ -CH₃ |

| ~34.4 | -CH₂ -C=O |

| ~29.7 | Internal -CH₂ - carbons of the long acyl chain |

| ~22.7 | -CH₂ -CH₃ (acyl chain) |

| ~14.3 | -O-CH₂-CH₃ |

| ~14.1 | Terminal CH₃ of the acyl chain |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~2920, ~2850 | C-H stretch | Aliphatic CH₂, CH₃ |

| ~1740 | C=O stretch | Ester |

| ~1465 | C-H bend | Aliphatic CH₂, CH₃ |

| ~1170 | C-O stretch | Ester |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established procedures for long-chain fatty acid esters.

Synthesis Protocol: Fischer Esterification

Fischer esterification is a common method for synthesizing esters from a carboxylic acid and an alcohol, using an acid catalyst.

Materials:

-

Tricosanoic acid

-

Absolute ethanol (large excess)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Dichloromethane or diethyl ether (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tricosanoic acid in a large excess of absolute ethanol (e.g., 20-50 equivalents). The ethanol serves as both reactant and solvent.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume by removing excess ethanol using a rotary evaporator.

-

Extraction: Transfer the residue to a separatory funnel. Dilute with an organic solvent like diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Materials and Instrumentation:

-

This compound sample

-

High-purity organic solvent (e.g., hexane or ethyl acetate)

-

Internal standard (e.g., mthis compound, if quantitative analysis is needed)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid ester analysis (e.g., HP5-MS or similar)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable volatile organic solvent to a known concentration (e.g., 1 mg/mL). If performing quantitative analysis, add a known amount of an internal standard.

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injector port.

-

GC Separation:

-

Injector Temperature: 250-280°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: An example temperature program would be: initial temperature of 70°C for 3 minutes, ramp at 20°C/min to 200°C, then ramp at 10°C/min to 250°C, and finally ramp at 30°C/min to 280°C, holding for 5 minutes.

-

-

MS Detection:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500 to detect the molecular ion and characteristic fragments.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 382.7 and characteristic fragment ions, such as the McLafferty rearrangement product at m/z 88.

Safety and Handling

This compound is classified as a combustible solid and should be handled in accordance with good industrial hygiene and safety practices. Store in a tightly closed container in a dry, cool, and well-ventilated place. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling.

Applications in Research

Due to its long, defined hydrocarbon chain, this compound is primarily used as an internal standard in the gas chromatographic analysis of other fatty acid esters, such as in the quantification of fatty acids in oils or biodiesel. Its well-defined structure and physical properties also make it a useful reference compound in lipid research and in the development of materials such as cosmetics, where it can act as an emollient or thickening agent.

References

An In-depth Technical Guide on the Mass Spectrometry (MS) and Infrared (IR) Data of Ethyl Tricosanoate

This technical guide provides a comprehensive overview of the mass spectrometry and infrared spectroscopy data for Ethyl tricosanoate (C25H50O2), a long-chain fatty acid ester. This document is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the identification, characterization, and quality control of lipid compounds.

Introduction

This compound is a saturated fatty acid ester with the chemical formula C25H50O2 and a molecular weight of 382.66 g/mol .[1] It consists of a 23-carbon straight-chain fatty acid (tricosanoic acid) esterified with ethanol. Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of such molecules. This guide details the expected mass spectral fragmentation patterns and infrared absorption bands, along with generalized experimental protocols for data acquisition.

Mass Spectrometry (MS) Data

Mass spectrometry of this compound, typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), provides a characteristic fragmentation pattern that allows for its identification.

Data Presentation: Expected Mass Spectral Peaks

The following table summarizes the major expected mass-to-charge ratio (m/z) peaks for this compound and their corresponding fragment ions.

| m/z | Proposed Fragment Ion | Description |

| 382 | [M]+• | Molecular ion |

| 353 | [M - C2H5]+ | Loss of the ethyl group |

| 337 | [M - OC2H5]+ | Loss of the ethoxy group |

| 88 | [C4H8O2]+• | McLafferty rearrangement product |

| 74 | [C3H6O2]+• | Rearrangement product |

| 57 | [C4H9]+ | Alkyl fragment |

| 43 | [C3H7]+ | Alkyl fragment |

| 29 | [C2H5]+ | Ethyl group |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or ethyl acetate.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: An initial temperature of 100 °C is held for 2 minutes, then ramped to 300 °C at a rate of 10 °C/min, and held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-500.

Mass Spectral Fragmentation of this compound

The fragmentation of long-chain fatty acid esters in EI-MS is characterized by specific cleavage patterns.[2][3] The most notable fragmentation is the McLafferty rearrangement, which results in a prominent peak at m/z 88 for ethyl esters.[4] Other significant fragments arise from cleavage at various points along the long alkyl chain.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group and the long hydrocarbon chain.

Data Presentation: Characteristic Infrared Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 2955-2850 | C-H stretch | Alkane (CH₂, CH₃) | Strong |

| 1740-1735 | C=O stretch | Ester | Strong |

| 1470-1460 | C-H bend | Alkane (CH₂) | Medium |

| 1375-1365 | C-H bend | Alkane (CH₃) | Medium |

| 1250-1150 | C-O stretch | Ester | Strong |

The IR spectrum of an aliphatic ester like this compound is dominated by a strong carbonyl (C=O) stretching absorption in the region of 1750-1735 cm⁻¹.[5] Additionally, strong C-O stretching bands are expected in the 1300-1000 cm⁻¹ region. The presence of a long alkyl chain is confirmed by the strong C-H stretching vibrations between 2975 and 2845 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

A general protocol for acquiring the IR spectrum of a solid sample like this compound using an ATR-FTIR spectrometer is as follows.

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is placed on the ATR crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is collected. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

-

The spectral data is collected over a range of 4000-400 cm⁻¹.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using mass spectrometry and infrared spectroscopy.

References

Unveiling Ethyl Tricosanoate: A Technical Guide to its Natural Occurrence and Biological Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl tricosanoate, a long-chain fatty acid ethyl ester, has emerged as a molecule of interest due to its presence in select biological systems and its potential applications. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence and biological sources of this compound. It consolidates available data on its presence in the plant kingdom, particularly in primitive land plants, and explores its potential role as a flavor component. This document details the biosynthetic pathways leading to the formation of very-long-chain fatty acids and their subsequent esterification. Furthermore, it furnishes detailed experimental protocols for the extraction, identification, and quantification of this compound from biological matrices, with a focus on chromatographic techniques. The information is presented to support further research into the biological functions and potential therapeutic or industrial applications of this lipid molecule.

Natural Occurrence of this compound

The natural occurrence of this compound is not widespread, with current literature pointing to its presence primarily in the plant kingdom. Unlike shorter-chain ethyl esters that are common in fruits and fermented beverages, this compound's distribution appears to be more specialized.

Plant Kingdom

The most definitive evidence for the natural occurrence of this compound comes from the study of bryophytes, specifically the liverwort Conocephalum conicum. Research has shown that a series of fatty acid ethyl esters are major components of the hexane extract of this plant. While ethyl palmitate is the most abundant, the series of esters ranges from C14 to C24, including this compound. In this particular liverwort, the total fraction of fatty acid ethyl esters constituted a significant 77% of the crude hexane extract.

Long-chain fatty acid esters are known constituents of plant cuticular waxes, which form a protective layer on the epidermis of terrestrial plants. While not always explicitly identified, the presence of C24 fatty acids and other long-chain esters in various plant waxes suggests that this compound may be a minor component in a wider range of plants than currently documented.

Other Biological Sources

To date, there is limited evidence for the widespread natural occurrence of this compound in animals, insects, or microorganisms. While various ethyl esters have been identified as insect pheromones or microbial metabolites, specific identification of this compound in these contexts is not well-documented in publicly available research. It has been reported as a flavor component in Scotch whisky, suggesting its formation during the fermentation or aging process.

Quantitative Data on this compound Occurrence

Quantitative data on the concentration of this compound in natural sources is scarce. The most detailed information comes from the analysis of the liverwort Conocephalum conicum, although specific concentrations for this compound are not provided in the readily available literature. The table below summarizes the available qualitative and semi-quantitative data.

| Biological Source | Organism/Product | Tissue/Fraction | Method of Analysis | Concentration/Abundance | Reference |

| Plant Kingdom | Conocephalum conicum (Liverwort) | Whole Plant (Hexane Extract) | GC-MS | Part of a series of fatty acid ethyl esters (C14-C24) comprising 77% of the extract.[1] | Matsuo et al., 1980 |

| Fermented Product | Scotch Whisky | - | - | Reported as a flavor component. | - |

Biosynthesis of this compound

The biosynthesis of this compound involves two main stages: the synthesis of its precursor, tricosanoic acid (a very-long-chain fatty acid), and its subsequent esterification with ethanol.

Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs)

The synthesis of VLCFAs like tricosanoic acid occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions that elongate a fatty acid chain by two carbons per cycle.

-

Condensation: A ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA.

-

Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the resulting 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA.

-

Reduction: An enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

This cycle is repeated until the desired chain length, such as C23 (tricosanoic acid), is achieved.

Esterification

The final step in the formation of this compound is the esterification of tricosanoic acid with ethanol. This reaction can be catalyzed by specific enzymes, such as wax synthase/acyl-CoA:diacylglycerol acyltransferase (WSD1) or other esterases, which transfer the tricosanoyl group from a donor molecule (e.g., tricosanoyl-CoA) to ethanol.

Biosynthetic Pathway of Very-Long-Chain Fatty Acids and Ethyl Esters

Caption: Generalized biosynthetic pathway for very-long-chain fatty acids (VLCFAs) and subsequent formation of ethyl esters.

Experimental Protocols

The extraction and identification of this compound from biological samples primarily rely on chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most powerful tool for this purpose.

Extraction of this compound from Plant Material (Conocephalum conicum)

This protocol is adapted from the methodology used for the analysis of the liverwort Conocephalum conicum.

Objective: To extract lipids, including this compound, from plant tissue.

Materials:

-

Air-dried plant material

-

Hexane (analytical grade)

-

Rotary evaporator

-

Filter paper

-

Glassware (beakers, flasks)

Procedure:

-

Air-dry the collected plant material for several days.

-

Digest the dried plant material with hexane at room temperature. This can be done by soaking the material in hexane for an extended period (e.g., 24-48 hours) with occasional agitation.

-

Filter the hexane solution to remove solid plant debris.

-

Concentrate the filtrate in vacuo using a rotary evaporator to yield a crude lipid extract.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound in a lipid extract.

Materials:

-

Crude lipid extract

-

Hexane or other suitable solvent (e.g., ethyl acetate)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for lipid analysis (e.g., non-polar or medium-polarity column)

-

This compound analytical standard

-

Microsyringes

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the crude lipid extract in hexane.

-

If necessary, perform a cleanup step using solid-phase extraction (SPE) with a silica gel cartridge to remove highly polar compounds.

-

Prepare a series of calibration standards of this compound in hexane at different concentrations.

-

-

GC-MS Instrumental Parameters (Example):

-

Injection Volume: 1 µL

-

Injector Temperature: 250-300 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) at a controlled rate (e.g., 5-10 °C/min) and hold for an extended period.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 50-500

-

-

Data Analysis:

-

Identification: Compare the retention time and mass spectrum of the peak of interest in the sample chromatogram with those of the this compound analytical standard. The mass spectrum of this compound will show a characteristic molecular ion peak (M+) at m/z 382 and fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use this curve to determine the concentration of this compound in the sample.

-

Experimental Workflow for Extraction and Analysis of this compound

Caption: A generalized workflow for the extraction and analysis of this compound from plant material.

Conclusion

This compound is a long-chain fatty acid ethyl ester with a confirmed natural occurrence in the liverwort Conocephalum conicum and as a flavor component in Scotch whisky. Its presence in other plant cuticular waxes is plausible but requires further investigation. The biosynthetic pathway involves the elongation of fatty acids to tricosanoic acid, followed by enzymatic esterification with ethanol. Detailed experimental protocols centered around GC-MS analysis are available for its reliable identification and quantification. This technical guide provides a foundational resource for researchers and professionals in drug development, aiming to stimulate further exploration into the biological significance and potential applications of this compound. Future research should focus on obtaining more quantitative data from a wider range of biological sources and elucidating the specific enzymatic machinery responsible for its synthesis in different organisms.

References

Ethyl Tricosanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethyl tricosanoate (C₂₅H₅₀O₂) is a long-chain saturated fatty acid ethyl ester. While not as ubiquitous as more common fatty acid esters, it has been identified as a minor component in a variety of natural products, from medicinal plants to the aroma profiles of certain beverages. This technical guide provides an in-depth overview of this compound, focusing on its presence in nature, potential biological activities, and the methodologies for its isolation and analysis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel lipid molecules.

Natural Occurrence of this compound

This compound has been identified in various natural sources, although typically in low concentrations. Its presence is often part of a complex mixture of lipids and other secondary metabolites.

Table 1: Documented Natural Sources of this compound and Related Compounds

| Natural Source | Plant Part | Compound Identified | Method of Analysis | Reference |

| Conocephalum conicum | Whole Plant | This compound | Not Specified | [No specific study found] |

| Calotropis procera | Roots, Leaves | Long-chain fatty acids and their esters | GC-MS | [1] |

| Scotch Whisky | - | Fatty Acid Ethyl Esters | Not Specified | [No specific study found] |

Note: While the presence of long-chain fatty acid esters in Calotropis procera is confirmed, specific quantification of this compound is not available in the cited literature. One study identified hexadecanoic acid, ethyl ester in the leaves, supporting the presence of this class of compounds.

Biological Activity and Potential Therapeutic Applications

Direct studies on the biological activity of this compound are limited. However, extensive research on its constituent free fatty acid, tricosanoic acid (a long-chain saturated fatty acid), provides significant insight into its potential pharmacological effects. It is plausible that this compound acts as a prodrug, being hydrolyzed by esterases in biological systems to release the active tricosanoic acid.

Antimicrobial and Anti-virulence Activity

Long-chain fatty acids (LCFAs) are known to possess antimicrobial properties and can act as signaling molecules that regulate bacterial virulence[2]. The primary proposed mechanism is the disruption of the bacterial cell membrane, leading to cell lysis[3].

Furthermore, LCFAs can inhibit the expression of virulence factors in pathogenic bacteria. This is achieved by interfering with key regulatory systems. For instance, LCFAs have been shown to inhibit the activity of transcriptional activators of virulence genes, such as HilD in Salmonella and ToxT in Vibrio cholerae. They can also modulate two-component systems like PhoP/PhoQ, which control the expression of a wide array of virulence-related genes.

The inhibitory effect of tricosanoic acid on the hemolytic activity of Staphylococcus aureus delta-toxin has been documented, suggesting a direct interaction with bacterial toxins or their regulatory pathways.

References

- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 2. Frontiers | Long Chain Fatty Acids and Virulence Repression in Intestinal Bacterial Pathogens [frontiersin.org]

- 3. Mechanism, kinetics and microbiology of inhibition caused by long-chain fatty acids in anaerobic digestion of algal biomass - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Hydrophobic Properties of Ethyl Tricosanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl tricosanoate, a long-chain fatty acid ester, exhibits pronounced hydrophobic properties that are of significant interest in various scientific and industrial applications, particularly within the realm of drug development and material science. Its chemical structure, characterized by a long C23 alkyl chain, dictates its extremely low affinity for aqueous environments and high affinity for nonpolar environments. This technical guide provides a comprehensive overview of the hydrophobic characteristics of this compound, detailing its physicochemical properties, methodologies for its hydrophobicity assessment, and its potential applications in drug delivery systems.

Physicochemical Properties and Hydrophobicity

The hydrophobicity of a molecule is fundamentally determined by its chemical structure and the resulting intermolecular forces it can establish with its surroundings. This compound (C25H50O2) is an ester composed of a 23-carbon saturated fatty acid (tricosanoic acid) and an ethyl group. The dominant feature of this molecule is its long, nonpolar alkyl chain, which is responsible for its significant hydrophobic character.

Quantitative measures of hydrophobicity are crucial for predicting the behavior of a substance in various systems. The partition coefficient (logP) and aqueous solubility are key parameters used to define the hydrophobicity of a compound.

Table 1: Physicochemical and Hydrophobic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H50O2 | PubChem |

| Molecular Weight | 382.66 g/mol | PubChem |

| Calculated logP (o/w) | 11.6 | PubChem |

| Aqueous Solubility | Estimated at 1.116 x 10^-6 mg/L at 25°C | The Good Scents Company |

| Physical Form | Powder | Sigma-Aldrich |

The high calculated logP value of 11.6 indicates that this compound is approximately 10^11.6 times more soluble in a nonpolar solvent like octanol than in water.[1] This extreme preference for lipophilic environments is a direct consequence of its long alkyl chain. Correspondingly, its aqueous solubility is exceptionally low, further confirming its hydrophobic nature.[2]

Experimental Protocols for Hydrophobicity Assessment

The quantitative characterization of the hydrophobicity of this compound can be achieved through several established experimental methods. The following protocols are adapted for a highly hydrophobic, solid compound like this compound.

Determination of the Partition Coefficient (logP) - Shake-Flask Method (Adapted from OECD Guideline 107)

The shake-flask method is a classical approach to experimentally determine the partition coefficient of a substance between n-octanol and water.[1][2][3]

Principle: A solution of the test substance in n-octanol (pre-saturated with water) is shaken with a volume of water (pre-saturated with n-octanol). After equilibrium is reached, the concentration of the substance in each phase is measured to determine the partition coefficient.

Methodology:

-

Preparation of Solvents:

-

n-Octanol is shaken with water for 24 hours to achieve saturation and then allowed to separate.

-

Water is similarly saturated with n-octanol.

-

-

Preparation of Test Solution:

-

A stock solution of this compound is prepared in water-saturated n-octanol at a concentration not exceeding 0.01 mol/L. Given its solid form, gentle heating and sonication may be required to ensure complete dissolution.

-

-

Partitioning:

-

A known volume of the n-octanol solution of this compound and a known volume of the n-octanol-saturated water are combined in a separation funnel.

-

The funnel is shaken vigorously for a predetermined period (e.g., 15-30 minutes) at a constant temperature (typically 25°C).

-

-

Phase Separation:

-

The mixture is allowed to stand until the two phases have completely separated. Centrifugation at a low speed can aid in this process, especially if an emulsion has formed.

-

-

Analysis:

-

A sample is carefully taken from each phase.

-

The concentration of this compound in each phase is determined using a suitable analytical technique. Given its structure, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector would be appropriate.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logarithm of P (logP) is then reported.

-

Contact Angle Measurement

Contact angle measurement provides a quantitative measure of the wettability of a solid surface by a liquid, which is directly related to the hydrophobicity of the surface.

Principle: A droplet of a liquid (typically water) is placed on a solid surface of the substance of interest. The angle formed at the three-phase (solid-liquid-gas) boundary is the contact angle. A high contact angle (>90°) indicates a hydrophobic surface.

Methodology:

-

Sample Preparation:

-

A flat, smooth surface of solid this compound is prepared. This can be achieved by melting a small amount of the powder on a clean, inert substrate (e.g., a glass slide) and allowing it to solidify slowly to form a uniform film.

-

-

Measurement:

-

The prepared sample is placed on the stage of a contact angle goniometer.

-

A small droplet of high-purity water is carefully deposited onto the surface of the this compound film using a microsyringe.

-

The profile of the droplet is captured by a camera.

-

-

Analysis:

-

Software is used to analyze the image and determine the angle between the tangent to the droplet at the point of contact with the solid surface and the solid surface itself.

-

Multiple measurements at different locations on the surface are taken to ensure reproducibility and to account for any surface heterogeneity.

-

Aqueous Solubility Determination

Directly measuring the extremely low aqueous solubility of this compound requires sensitive analytical techniques.

Principle: An excess amount of the solid is stirred in water until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved substance is determined.

Methodology:

-

Equilibration:

-

An excess amount of solid this compound is added to a known volume of high-purity water in a sealed container.

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation:

-

The suspension is allowed to settle, and the aqueous phase is carefully separated from the undissolved solid, typically by filtration through a membrane filter that does not adsorb the compound.

-

-

Quantification:

-

The concentration of this compound in the filtered aqueous solution is determined using a highly sensitive analytical method, such as GC-Mass Spectrometry (GC-MS) or HPLC-MS, after a suitable extraction step into an organic solvent.

-

Role in Biological Systems and Drug Delivery

The pronounced hydrophobicity of this compound and similar long-chain esters is a critical determinant of their interaction with biological systems and their potential application in drug delivery.

Interaction with Cell Membranes and Lipid Rafts

While specific signaling pathways directly involving this compound are not well-documented, its hydrophobic nature suggests it would readily partition into the lipid bilayers of cell membranes. Of particular interest are specialized membrane microdomains known as lipid rafts. These are dynamic assemblies enriched in cholesterol and sphingolipids that serve as platforms for the organization of signaling molecules. The incorporation of highly hydrophobic molecules like long-chain fatty acid esters can modulate the physical properties of these rafts, such as their fluidity and composition, thereby indirectly influencing the signaling pathways that are dependent on them.

Caption: Hypothetical modulation of a lipid raft-mediated signaling pathway by this compound.

Applications in Hydrophobic Drug Delivery

The formulation of hydrophobic drugs presents a significant challenge in pharmaceutical development due to their poor aqueous solubility and bioavailability. Long-chain fatty acid esters like this compound can be utilized as lipid excipients in various drug delivery systems designed to overcome these challenges.

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids, and they offer a promising approach for the delivery of hydrophobic drugs. This compound, with its high melting point and biocompatibility, could serve as a component of the solid lipid matrix in SLNs. The hydrophobic drug is dissolved or dispersed within this lipid core, protecting it from degradation and allowing for controlled release.

Caption: A simplified workflow for the formulation of Solid Lipid Nanoparticles (SLNs).

Conclusion

This compound is a highly hydrophobic molecule, a property dictated by its long saturated alkyl chain. This characteristic is quantitatively described by its high logP value and extremely low water solubility. Standardized experimental protocols, such as the shake-flask method for logP determination and contact angle measurements, can be employed to precisely characterize its hydrophobicity. The pronounced lipophilicity of this compound makes it a molecule of interest for applications in drug delivery, particularly in the formulation of lipid-based nanoparticles for the enhanced delivery of poorly soluble therapeutic agents. Further research into the interactions of such long-chain esters with biological membranes and their components will continue to unveil new opportunities for their application in pharmaceutical sciences.

References

Methodological & Application

Utilizing Ethyl Tricosanoate as an Internal Standard for Precise GC-MS Analysis

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

In the realm of gas chromatography-mass spectrometry (GC-MS) analysis, particularly in the fields of lipidomics, metabolomics, and drug development, achieving accurate and reproducible quantification of analytes is paramount. The use of an internal standard is a cornerstone of robust quantitative methods, compensating for variations in sample preparation and instrument response. Ethyl tricosanoate, a C23 fatty acid ethyl ester, serves as an excellent internal standard for the analysis of a wide range of lipophilic compounds, especially fatty acid methyl esters (FAMEs). Its long chain length and ethyl ester form ensure it is unlikely to be naturally present in most biological samples, and its chromatographic behavior is similar to many fatty acid analytes.

This document provides detailed application notes and experimental protocols for the effective use of this compound as an internal standard in GC-MS analysis.

Rationale for Selecting this compound

The selection of a suitable internal standard is critical for the accuracy of quantitative analysis. This compound is an ideal candidate for several key reasons:

-

Chemical Inertness: As a saturated fatty acid ester, it is chemically stable and less susceptible to degradation during sample preparation and analysis compared to unsaturated analytes.

-

Chromatographic Behavior: Its elution time is typically in a region of the chromatogram that is free from interfering endogenous compounds, yet it behaves chromatographically similar to other long-chain fatty acid esters.

-

Mass Spectral Properties: It produces a unique and stable mass spectrum upon electron ionization, allowing for selective and sensitive detection without overlapping with the mass spectra of common analytes.

-

Commercial Availability: High-purity this compound is readily available from commercial suppliers, ensuring consistency across different experiments and laboratories.[1]

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound as an internal standard for the quantitative analysis of fatty acids in biological matrices, such as plasma.

Preparation of Stock and Working Solutions

a. This compound Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of high-purity this compound.

-

Dissolve the weighed standard in 10 mL of a high-purity volatile organic solvent, such as hexane or isooctane, in a volumetric flask.

-

Mix thoroughly to ensure complete dissolution. This stock solution should be stored at -20°C.

b. Working Internal Standard Solution (e.g., 10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the same solvent used for the stock solution.

-

This working solution is added to samples and calibration standards. The concentration can be adjusted based on the expected analyte concentrations in the samples.

Sample Preparation: Lipid Extraction and Derivatization

This protocol describes a common method for the extraction of total lipids from plasma followed by transesterification to fatty acid methyl esters (FAMEs).

Materials:

-

Plasma sample

-

This compound working internal standard solution

-

Methanol

-

Chloroform (or a safer alternative like methyl-tert-butyl ether - MTBE)

-

0.9% NaCl solution

-

Boron trifluoride-methanol solution (14% BF3 in methanol) or methanolic HCl

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Sample Spiking: To a 100 µL plasma sample in a glass tube with a PTFE-lined cap, add a known volume (e.g., 10 µL) of the this compound working internal standard solution.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex again for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to achieve phase separation.

-

Carefully collect the lower organic phase (containing lipids and the internal standard) using a Pasteur pipette and transfer it to a new glass tube.

-

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Transesterification to FAMEs:

-

Add 1 mL of 14% BF3-methanol solution to the dried lipid extract.

-

Tightly cap the tube and heat at 100°C for 30 minutes.

-

Allow the tube to cool to room temperature.

-

-

FAMEs Extraction:

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

-

Vortex for 1 minute and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer, which contains the FAMEs and the this compound internal standard.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

-

Final Sample: Transfer the final hexane extract to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for specific instruments and analytes.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min |

| Transfer Line Temp. | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Selected Ion Monitoring (SIM) Ions:

-

This compound: m/z 88, 101, 157

-

Example FAMEs:

-

Methyl palmitate (C16:0): m/z 74, 87, 270

-

Methyl oleate (C18:1): m/z 55, 74, 264, 296

-

Methyl linoleate (C18:2): m/z 67, 79, 95, 294

-

Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.

Example Calibration Data for Palmitic Acid

| Calibrator Conc. (µg/mL) | Palmitic Acid Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,170 | 151,500 | 0.503 |

| 10 | 153,890 | 152,340 | 1.010 |

| 25 | 380,500 | 150,980 | 2.520 |

| 50 | 755,200 | 149,870 | 5.039 |

The concentration of the analyte in the unknown samples is then calculated using the linear regression equation derived from the calibration curve.

Example Quantitative Results for Plasma Fatty Acids

| Fatty Acid | Retention Time (min) | Measured Concentration (µg/mL) | %RSD (n=3) |

| Myristic Acid (C14:0) | 12.54 | 8.7 | 4.2 |

| Palmitic Acid (C16:0) | 14.89 | 125.4 | 3.1 |

| Palmitoleic Acid (C16:1) | 14.98 | 15.2 | 5.5 |

| Stearic Acid (C18:0) | 17.01 | 85.9 | 2.8 |

| Oleic Acid (C18:1) | 17.09 | 250.1 | 3.5 |

| Linoleic Acid (C18:2) | 17.15 | 310.6 | 4.0 |

| This compound (IS) | 19.32 | N/A | N/A |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships in the use of this compound as an internal standard.

References

Application Notes and Protocols for the Quantification of Fatty Acids Using Ethyl Tricosanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids in biological matrices is crucial for understanding their roles in various physiological and pathological processes, including metabolic diseases, cardiovascular disorders, and cancer. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of fatty acids.[1] However, the inherent variability in sample preparation and instrument response necessitates the use of an internal standard for reliable and accurate results.[2] Ethyl tricosanoate (C23:0 ethyl ester) is an ideal internal standard for this purpose as it is not naturally abundant in most biological samples and shares similar chemical properties with the fatty acid methyl esters (FAMEs) being analyzed.[3] This document provides a detailed protocol for the quantification of fatty acids in plasma using this compound as an internal standard.

Principle of the Method

The protocol involves the extraction of total lipids from a biological sample, followed by the hydrolysis of esterified fatty acids and their simultaneous transesterification to volatile fatty acid methyl esters (FAMEs). A known amount of this compound is added at the beginning of the procedure to account for any loss of analytes during sample preparation and to correct for variations in injection volume and instrument response.[2] The resulting FAMEs, along with the internal standard, are then separated, identified, and quantified by GC-MS. Quantification is achieved by comparing the peak area of each identified FAME to the peak area of the this compound internal standard and applying a response factor.

Materials and Reagents

Equipment

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Autosampler vials with inserts

-

Centrifuge

-

Vortex mixer

-

Heating block or water bath

-

Nitrogen evaporator

-

Glass test tubes with screw caps

-

Pipettes and tips

Chemicals and Reagents

-

This compound (Internal Standard)

-

Fatty acid methyl ester standards (for calibration)

-

Hexane (GC grade)

-

Methanol (anhydrous)

-

Chloroform

-

Boron trifluoride (BF3) in methanol (14%)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Ultrapure water

Experimental Protocols

Preparation of Standard Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

-

Calibration Standards: Prepare a series of calibration standards by mixing known concentrations of FAME standards with a fixed concentration of the this compound internal standard in hexane.

Sample Preparation and Lipid Extraction

-

Sample Collection: Collect plasma samples and store them at -80°C until analysis.

-

Addition of Internal Standard: To 100 µL of plasma in a glass test tube, add 10 µL of the 1 mg/mL this compound internal standard solution.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen at 40°C.

-

Transesterification to Fatty Acid Methyl Esters (FAMEs)

-

Saponification: Add 1 mL of 0.5 M methanolic NaOH to the dried lipid extract. Cap the tube tightly and heat at 100°C for 5 minutes.

-

Methylation: Cool the tube to room temperature and add 2 mL of 14% BF3 in methanol. Cap the tube and heat at 100°C for 30 minutes.

-

Extraction of FAMEs:

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial with an insert.

-

Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

-

GC-MS Analysis

-

GC Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at 10°C/min.

-

Hold at 250°C for 10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

-

Monitored Ions (SIM): Select characteristic ions for each FAME and for this compound (e.g., m/z for this compound: 88, 101, 157).

-

Data Analysis and Quantification

-

Peak Identification: Identify the FAMEs in the sample chromatogram by comparing their retention times and mass spectra with those of the calibration standards.

-

Calibration Curve: Construct a calibration curve for each fatty acid by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration ratio of the analyte to the internal standard.

-

Quantification: Calculate the concentration of each fatty acid in the sample using the corresponding calibration curve and the following formula:

Concentration of Fatty Acid = (AreaFatty Acid / AreaInternal Standard - Intercept) / Slope * ConcentrationInternal Standard

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of fatty acids using this protocol.

Table 1: Linearity of Calibration Curves

| Fatty Acid | Carbon Chain | Linearity Range (µg/mL) | Correlation Coefficient (R²) |

| Myristic Acid | C14:0 | 0.5 - 100 | > 0.998 |

| Palmitic Acid | C16:0 | 0.5 - 200 | > 0.999 |

| Stearic Acid | C18:0 | 0.5 - 200 | > 0.999 |

| Oleic Acid | C18:1 | 0.5 - 200 | > 0.998 |

| Linoleic Acid | C18:2 | 0.5 - 150 | > 0.997 |

| Arachidonic Acid | C20:4 | 0.1 - 50 | > 0.995 |

Table 2: Recovery and Precision

| Fatty Acid | Spiked Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Palmitic Acid | 10 | 95.2 | < 5% | < 8% |

| 100 | 98.1 | < 4% | < 7% | |

| Oleic Acid | 10 | 93.8 | < 6% | < 9% |

| 100 | 97.5 | < 5% | < 8% | |

| Linoleic Acid | 10 | 91.5 | < 7% | < 10% |

| 100 | 96.3 | < 6% | < 9% |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Fatty Acid | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Saturated FAs | 0.05 - 0.1 | 0.15 - 0.3 |

| Monounsaturated FAs | 0.08 - 0.2 | 0.24 - 0.6 |

| Polyunsaturated FAs | 0.1 - 0.5 | 0.3 - 1.5 |

Mandatory Visualizations

Caption: Experimental workflow for fatty acid quantification.

Caption: Principle of internal standard quantification.

References

Application of Ethyl Tricosanoate in Biodiesel Fatty Acid Ethyl Ester (FAEE) Analysis

Introduction

The analysis of Fatty Acid Ethyl Esters (FAEEs) is crucial for determining the quality and composition of ethyl biodiesel. Gas chromatography with flame ionization detection (GC-FID) is the most common technique for this analysis. The use of a suitable internal standard (IS) is paramount for achieving accurate and precise quantification by correcting for variations in sample injection and instrument response. Ethyl tricosanoate (C23:0 ethyl ester) serves as an excellent, albeit less common, internal standard for the analysis of FAEEs in biodiesel. Its long carbon chain ensures it does not co-elute with the more common FAEEs found in biodiesel (typically C16-C18 derivatives), and as an ethyl ester of an odd-numbered fatty acid, it is generally absent in the vegetable oil and animal fat feedstocks used for biodiesel production. This application note provides a detailed protocol for the determination of total FAEE content in biodiesel using this compound as an internal standard.

Principle

A known amount of this compound is added to a precisely weighed biodiesel sample. The sample is then diluted with an appropriate solvent and injected into a gas chromatograph. The FAEEs are separated based on their boiling points and detected by a flame ionization detector. The concentration of each FAEE is determined by comparing its peak area to that of the internal standard. The total FAEE content is the sum of the individual ester concentrations.

Experimental Protocols

Reagents and Materials

-

Solvents: Heptane or Isooctane (HPLC grade)

-

Internal Standard: this compound (purity ≥98%)

-

Reference Standards: A certified FAEE reference mixture containing known concentrations of common fatty acid ethyl esters (e.g., ethyl palmitate, ethyl stearate, ethyl oleate, ethyl linoleate, ethyl linolenate).

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa.

-

Equipment: Analytical balance (accurate to 0.0001 g), gas chromatograph with FID.

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Solution):

-

Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with heptane.

-

This results in a concentration of approximately 10 mg/mL. Record the exact concentration.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by adding known amounts of the certified FAEE reference mixture and the IS solution to volumetric flasks and diluting with heptane.

-

A typical calibration range would be from 50 to 1000 µg/mL for the FAEE mixture. The concentration of the internal standard should be kept constant in all calibration standards.

-

Sample Preparation

-

Accurately weigh approximately 100 mg of the biodiesel sample into a 10 mL volumetric flask.

-

Add a precise volume (e.g., 1 mL) of the IS solution to the flask.

-

Dilute to the mark with heptane.

-

Mix thoroughly until the sample is completely dissolved.

-

Transfer an aliquot to a GC vial for analysis.

Gas Chromatography (GC-FID) Conditions

The following are typical GC-FID conditions. These may need to be optimized for your specific instrument and column.

| Parameter | Value |

| Column | Capillary column suitable for FAME/FAEE analysis (e.g., DB-23, SP-2560, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min) |

| Injector | Split/Splitless, operated in split mode (e.g., 50:1 split ratio) |

| Injector Temperature | 250 °C |

| Oven Program | - Initial Temperature: 150 °C, hold for 1 min- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Volume | 1 µL |

Data Presentation

Method Validation Summary

The following table summarizes typical performance characteristics for a validated GC-FID method for FAEE analysis using an internal standard.

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 % (m/m) |

| Limit of Quantification (LOQ) | 0.05 % (m/m) |

| Repeatability (RSD) | < 2% |

| Reproducibility (RSD) | < 5% |

| Recovery | 98 - 102% |

Calculation of FAEE Content

The content of each fatty acid ethyl ester (C) in the biodiesel sample is calculated using the following equation:

C = (Ax / AIS) * (CIS * VIS) / m

Where:

-

Ax = Peak area of the individual FAEE

-

AIS = Peak area of the internal standard (this compound)

-

CIS = Concentration of the internal standard solution (in mg/mL)

-

VIS = Volume of the internal standard solution added to the sample (in mL)

-

m = Mass of the biodiesel sample (in mg)

The total FAEE content is the sum of the individual FAEE contents, expressed as a mass percentage.

Visualizations

Experimental Workflow

Figure 1: Workflow for FAEE analysis in biodiesel.

Logical Relationship of Internal Standard Method

Figure 2: Principle of the internal standard method.

Application Notes & Protocols for the Sample Preparation of Ethyl Tricosanoate in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of ethyl tricosanoate from various biological matrices. The protocols are designed to be adaptable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound (C25H50O2) is a long-chain fatty acid ethyl ester (FAEE). The accurate quantification of this compound in biological matrices such as plasma, serum, tissue, and urine is crucial for various research applications, including biomarker discovery and metabolic studies. Effective sample preparation is a critical step to remove interfering endogenous substances like proteins and phospholipids, and to concentrate the analyte of interest, thereby ensuring the accuracy and sensitivity of the analysis.[1] This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables summarize representative data for analogous long-chain fatty acid ethyl esters (FAEEs). This data provides a benchmark for expected performance.

Table 1: Representative Recovery Data for FAEEs using Various Extraction Techniques

| Extraction Method | Analyte/Marker | Matrix | Average Recovery (%) | Reference |

| Solid-Phase Extraction (SPE) | Ethyl Oleate | Lipid Mixture in Hexane | 70 ± 3 | [2][3] |

| Solid-Phase Extraction (SPE) | Ethyl Palmitate, Linoleate, Oleate, Stearate | Olive Oil | 93.8 - 104.0 | [4] |

| Solid-Phase Microextraction (SPME) | Ethyl Palmitate | Hair | 61.3 - 71.9 | [5] |

| Solid-Phase Extraction (SPE) | Fatty Acid Esters of Hydroxy Fatty Acids | Serum | 73.8 - 100 | |

| Liquid-Liquid Extraction (LLE) | Not Specified | Biological Samples | >80 (general expectation) | |

| Protein Precipitation (PPT) | Not Specified | Biological Fluids | Variable, analyte-dependent |

Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for FAEEs

| Analytical Method | Analyte | Matrix | LOD | LOQ | Reference |

| SPE-GC | Ethyl Palmitate, Linoleate, Oleate, Stearate | Olive Oil | 0.78 - 1.11 mg/kg | 2.35 - 3.33 mg/kg | |

| SPME-GC/MS | Ethyl Myristate, Palmitate, Oleate, Stearate | Hair | 0.005 - 0.009 ng/mg | Not Specified | |

| LC-MS/MS | FAEEs, EtG, EtS | Meconium | 0.8 - 7.5 ng/g | 5 - 25 ng/g |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma and serum samples. It is often used as a preliminary step before further cleanup.

Protocol for Plasma or Serum:

-

Sample Aliquoting: Transfer 100 µL of plasma or serum to a clean microcentrifuge tube.

-

Precipitation: Add 300 µL of cold acetonitrile (ACN). The recommended ratio is typically 3:1 (v/v) of ACN to sample.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully aspirate the supernatant containing the analyte and transfer it to a new tube.

-

Further Processing: The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup using LLE or SPE.

Liquid-Liquid Extraction (LLE)

LLE is a robust technique for separating analytes based on their differential solubility in two immiscible liquid phases. For this compound, a non-polar ester, extraction into an organic solvent is effective.

Protocol for Plasma, Serum, or Urine:

-

Sample Preparation: To 500 µL of the biological fluid in a glass tube, add an appropriate internal standard.

-

Solvent Addition: Add 2 mL of a hexane:isopropanol (3:2, v/v) mixture.

-

Extraction: Vortex the mixture for 1 minute.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear phase separation.

-

Collection: Transfer the upper organic layer to a new tube.

-

Re-extraction (Optional): Repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic phases to improve recovery.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane or mobile phase) for GC-MS or LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to LLE by utilizing a solid sorbent to retain the analyte while interferences are washed away. For the non-polar this compound, a normal-phase or a reverse-phase sorbent can be used.

Protocol for Tissue Homogenate:

-

Homogenization: Homogenize approximately 100 mg of tissue in 1 mL of a suitable buffer or solvent.

-

Protein Precipitation: Perform an initial protein precipitation as described in Protocol 1.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water. Do not let the cartridge run dry.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of a water:methanol (95:5, v/v) solution to remove polar impurities.

-

Elution: Elute the this compound from the cartridge with 2 mL of ethyl acetate or another suitable organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the desired solvent for analysis.

References

- 1. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS [ouci.dntb.gov.ua]

- 2. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. [Determination of four fatty acid ethyl esters in olive oil by solid phase extraction-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Optimized Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry Assay for the Determination of Ethyl Palmitate in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Liquid-Liquid Extraction of Ethyl Tricosanoate from Plasma Lipids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl tricosanoate is a very long-chain fatty acid ethyl ester (VLCFAEE) that can be found in biological matrices such as plasma. Accurate quantification of this compound in plasma is crucial for various research and clinical applications, including studies on fatty acid metabolism and the development of lipid-based therapeutics. Liquid-liquid extraction (LLE) is a robust and widely used technique for isolating lipids from complex biological samples like plasma. This document provides a detailed protocol for the efficient extraction of this compound from plasma lipids using a modified Folch method, which is well-suited for a broad range of lipid classes, including non-polar species.[1][2][3]

The selection of the Folch method is based on its demonstrated effectiveness in extracting a wide variety of lipids from plasma.[1][4] This method utilizes a chloroform and methanol solvent system to effectively partition lipids from the aqueous components of plasma. For non-polar lipids like this compound, ensuring a sufficiently non-polar organic phase is critical for high recovery.

Experimental Protocols

Materials and Reagents

-

Human plasma (collected in EDTA- or heparin-treated tubes)

-

This compound standard (analytical grade)

-

Internal Standard (IS): Mthis compound or another suitable odd-chain fatty acid ester not present in the sample.

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (or HPLC grade water)

-

Glass centrifuge tubes with PTFE-lined caps

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge (capable of 2,000 x g and 4°C)

-

Nitrogen evaporator

-

Autosampler vials for analysis (e.g., GC-MS or LC-MS/MS)

Preparation of Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with chloroform to achieve a concentration range suitable for the calibration curve (e.g., 1-100 µg/mL).

-

Internal Standard (IS) Working Solution (10 µg/mL): Prepare a working solution of the internal standard (e.g., mthis compound) in methanol.

-

Extraction Solvent (Chloroform:Methanol, 2:1 v/v): Mix 200 mL of chloroform with 100 mL of methanol. Store in a tightly sealed glass bottle.

Liquid-Liquid Extraction Protocol (Modified Folch Method)

This protocol is adapted for a 100 µL plasma sample. Volumes should be scaled proportionally for different sample volumes. A 1:20 sample-to-solvent ratio is recommended for optimal extraction of a broad range of lipids from plasma.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Vortex the plasma sample gently to ensure homogeneity.

-

Pipette 100 µL of plasma into a glass centrifuge tube.

-

-

Addition of Internal Standard:

-

Add 10 µL of the 10 µg/mL internal standard working solution to the plasma sample.

-

Vortex briefly to mix.

-

-

Lipid Extraction:

-

Add 2.0 mL of the cold (4°C) chloroform:methanol (2:1 v/v) extraction solvent to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Incubate the mixture on ice for 15 minutes.

-

-

Phase Separation:

-

Add 400 µL of 0.9% NaCl solution (or HPLC grade water) to the tube to induce phase separation.

-

Vortex for another 1 minute.

-

Centrifuge the tube at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids, separated by a protein disk.

-

-

Collection of Organic Phase:

-

Carefully aspirate the lower organic phase using a glass Pasteur pipette, taking care not to disturb the protein interface.

-

Transfer the organic phase to a clean glass tube.

-

-

Re-extraction of Aqueous Phase (Optional but Recommended for Higher Recovery):

-

Add another 1.0 mL of chloroform to the original extraction tube containing the remaining aqueous phase and protein disk.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Collect the lower organic phase and combine it with the first organic extract.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

-